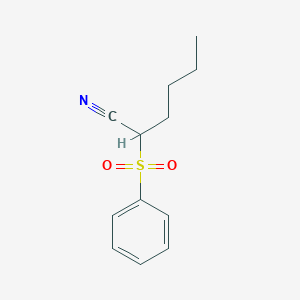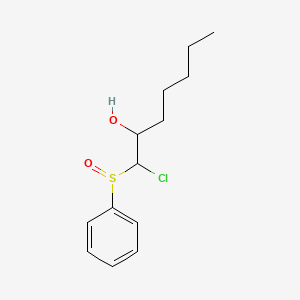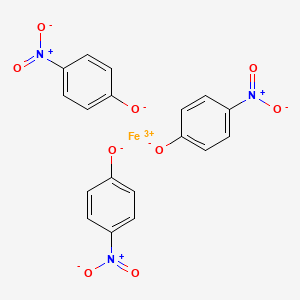![molecular formula C24H30ClNO2 B14484063 Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- CAS No. 65792-48-5](/img/structure/B14484063.png)
Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is a chemical compound with a complex structure that includes a cyclohexanol moiety and a 4-chlorophenyl group linked through an imino and propyne bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- typically involves the reaction of cyclohexanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-.
化学反応の分析
Types of Reactions
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Substitution: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
科学的研究の応用
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.
類似化合物との比較
Similar Compounds
- Cyclohexanol, 1,1’-[[(4-bromophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-fluorophenyl)imino]di-1-propyne-3,1-diyl]bis-
- Cyclohexanol, 1,1’-[[(4-methylphenyl)imino]di-1-propyne-3,1-diyl]bis-
Uniqueness
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the compound’s structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and drug development.
特性
CAS番号 |
65792-48-5 |
|---|---|
分子式 |
C24H30ClNO2 |
分子量 |
400.0 g/mol |
IUPAC名 |
1-[3-[4-chloro-N-[3-(1-hydroxycyclohexyl)prop-2-ynyl]anilino]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30ClNO2/c25-21-9-11-22(12-10-21)26(19-7-17-23(27)13-3-1-4-14-23)20-8-18-24(28)15-5-2-6-16-24/h9-12,27-28H,1-6,13-16,19-20H2 |
InChIキー |
RMVZIUNXJFIDKF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#CCN(CC#CC2(CCCCC2)O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


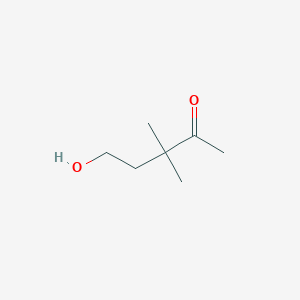
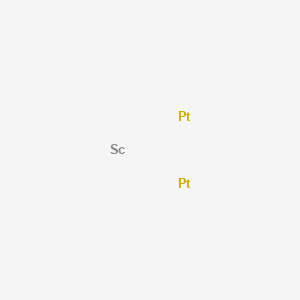
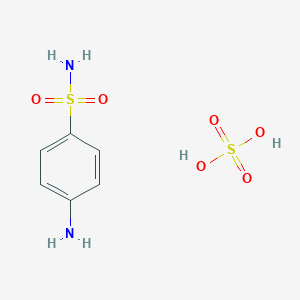
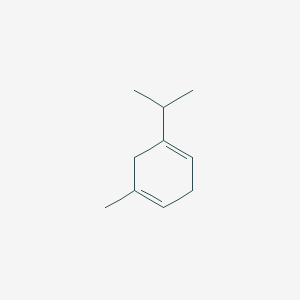


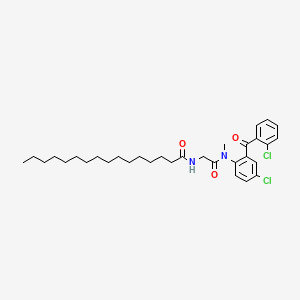

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

